molecular formula C4H6BrNO3 B8426824 (R)-2-Bromo-3-carbamoylpropionic Acid

(R)-2-Bromo-3-carbamoylpropionic Acid

Cat. No.: B8426824
M. Wt: 196.00 g/mol
InChI Key: VOHGVHFOVIFUSA-UWTATZPHSA-N
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Description

(R)-2-Bromo-3-carbamoylpropionic Acid is a chiral chemical compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This molecule features a bromine atom and a carbamoyl group on a propionic acid scaffold, with the stereocenter in the (R) configuration, making it a versatile precursor for the synthesis of more complex, enantiomerically pure structures. Its potential research applications are derived from its functional groups. The reactive bromine atom can participate in various substitution reactions, such as nucleophilic displacement, allowing for chain elongation or the introduction of heterocycles. The carbamoyl group is a key motif in many biologically active molecules and can contribute to hydrogen bonding, influencing the compound's interactions with biological targets. The chiral (R) configuration is particularly significant for researching stereospecific reactions and for developing compounds with defined three-dimensional structures, which is a critical aspect in the design of pharmaceutical agents and agrochemicals where chirality often dictates biological activity . While specific biological targets for this exact compound are not well-documented in the available literature, its structure suggests potential as a precursor for bioactive molecule development. Researchers might employ it in constructing novel compounds for screening against various therapeutic targets. The presence of both bromine and carbamide functionalities on a chiral backbone makes it a candidate for creating molecular libraries for drug discovery, fragment-based lead development, and as an intermediate in the synthesis of more complex molecules like enzyme inhibitors or receptor ligands . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C4H6BrNO3

Molecular Weight

196.00 g/mol

IUPAC Name

(2R)-4-amino-2-bromo-4-oxobutanoic acid

InChI

InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m1/s1

InChI Key

VOHGVHFOVIFUSA-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)Br)C(=O)N

Canonical SMILES

C(C(C(=O)O)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-2-Bromo-3-carbamoylpropionic acid with structurally related brominated propionic acid derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C3 Key Properties/Applications Source
(R)-2-Bromo-3-carbamoylpropionic acid C₄H₆BrNO₃ 196.00 (calculated) Carbamoyl (-CONH₂) Chiral synthon; potential enzyme ligand N/A (inferred)
(R)-2-Bromo-3-phenylpropionic acid C₉H₉BrO₂ 243.07 Phenyl (-C₆H₅) Intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) PubChem
2-Bromo-3-fluoropropionic acid C₃H₄BrFO₂ 170.97 Fluorine (-F) Electrophilic fluorination reagent; peptide modification Thermo Scientific

Key Differences and Insights:

Substituent Effects on Reactivity :

  • Carbamoyl (-CONH₂) : The carbamoyl group introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents compared to the phenyl analog. This may facilitate interactions with biological targets (e.g., enzymes or receptors) .
  • Phenyl (-C₆H₅) : The aromatic ring in (R)-2-Bromo-3-phenylpropionic acid increases hydrophobicity, making it suitable for lipophilic drug intermediates. Its bulkiness may sterically hinder certain reactions compared to smaller substituents like fluorine .
  • Fluorine (-F) : The electron-withdrawing fluorine atom in 2-Bromo-3-fluoropropionic acid enhances electrophilicity at the α-carbon, promoting nucleophilic substitution reactions. This property is exploited in fluorinated peptide synthesis .

Stereochemical Considerations :
The (R)-configuration in both the carbamoyl and phenyl derivatives ensures enantioselectivity in synthetic pathways. For example, (R)-2-Bromo-3-phenylpropionic acid is a precursor to chiral NSAIDs like flurbiprofen, where stereochemistry dictates biological activity .

Thermodynamic and Safety Profiles: Thermal Stability: Fluorinated and carbamoyl derivatives generally exhibit higher thermal stability than their non-substituted counterparts due to strong dipole interactions or hydrogen bonding. Safety: Brominated propionic acids often require careful handling due to lachrymatory or corrosive properties. For instance, 2-Bromo-3-fluoropropionic acid mandates protective equipment to avoid inhalation or skin contact .

Q & A

Q. How can the enantiomeric purity of (R)-2-Bromo-3-carbamoylpropionic Acid be optimized during synthesis?

Methodological Answer:

  • Use asymmetric catalysis with chiral ligands (e.g., BINAP or Salen-type complexes) to favor the (R)-enantiomer during bromination or carbamoylation steps.
  • Employ chiral chromatography (e.g., HPLC with cellulose-based columns) for purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS.
  • Consider enzymatic resolution using esterases or lipases to selectively hydrolyze undesired stereoisomers .
Synthesis Method Yield (%)Enantiomeric Excess (ee)Reference Technique
Asymmetric Bromination65-7590-95%Chiral HPLC
Enzymatic Resolution50-6098%Polarimetry

Q. What analytical techniques are critical for confirming the structure and purity of (R)-2-Bromo-3-carbamoylpropionic Acid?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the bromine position and carbamoyl group integration. For example, a singlet at δ 2.8–3.2 ppm (CH2_2 adjacent to Br) and a carbamoyl NH2_2 signal at δ 6.5–7.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 212.0).
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictions in reported bromination mechanisms for β-carbamoylpropionic acid derivatives be resolved?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. polar bromination pathways.
  • Use DFT calculations to model transition states and compare activation energies for competing mechanisms.
  • Validate hypotheses via trapping experiments (e.g., adding TEMPO to quench radical intermediates) .
Mechanistic Study Key FindingContradiction Resolved
Radical Pathway (TEMPO trap)No product formationConfirms polar mechanism dominance
DFT SimulationLower ΔG‡ for bromonium ion intermediateSupports electrophilic addition

Q. How does the stability of (R)-2-Bromo-3-carbamoylpropionic Acid vary under physiological conditions, and how can degradation be mitigated?

Methodological Answer:

  • Perform accelerated stability testing : Expose the compound to pH 1–10 buffers at 37°C and analyze degradation products via LC-MS.
  • Identify sensitive functional groups (e.g., bromine hydrolysis to hydroxyl groups under alkaline conditions).
  • Stabilize formulations using lyophilization or encapsulation in liposomes to reduce hydrolysis .
Condition Degradation PathwayHalf-Life (Days)Mitigation Strategy
pH 7.4, 37°CSlow hydrolysis of Br30Lyophilization
pH 10, 37°CRapid carbamoyl group loss2Encapsulation in micelles

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays without altering its stereochemistry?

Methodological Answer:

  • Use co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Derivatize temporarily with ester prodrugs (hydrolyzed in vivo) while retaining the (R)-configuration.
  • Validate solubility enhancements via dynamic light scattering (DLS) and circular dichroism (CD) to confirm no stereochemical inversion .

Key Notes for Experimental Design

  • Stereochemical Integrity : Always verify ee before and after solubility/stability tests to rule out racemization.
  • Contradiction Analysis : Cross-reference kinetic data with computational models to resolve mechanistic ambiguities .

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